molecular formula C18H23N3O2 B3798992 2-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}methyl)benzoic acid

2-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}methyl)benzoic acid

Cat. No.: B3798992
M. Wt: 313.4 g/mol
InChI Key: KWPKEIZQFDQWEQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzoic acid group, a piperidine ring, and a pyrazole ring. These functional groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. These rings are connected by an ethyl chain. The molecule also contains a benzoic acid group, which consists of a benzene ring attached to a carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the piperidine ring, and the benzoic acid group. The nitrogen atoms in the pyrazole and piperidine rings could potentially act as nucleophiles in reactions. The carboxylic acid group could be involved in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Further studies would be needed to fully understand the properties and potential uses of this compound. This could include experimental studies to determine its physical and chemical properties, biological assays to investigate its activity, and clinical trials to assess its efficacy and safety .

Properties

IUPAC Name

2-[[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-18(23)17-8-2-1-6-15(17)14-20-11-4-3-7-16(20)9-13-21-12-5-10-19-21/h1-2,5-6,8,10,12,16H,3-4,7,9,11,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPKEIZQFDQWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN2C=CC=N2)CC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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